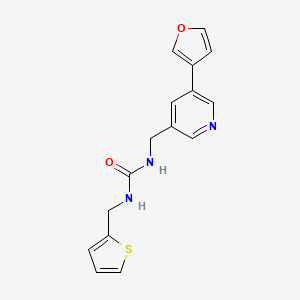

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

描述

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) backbone. Its structure features two distinct heteroaromatic substituents: a pyridin-3-ylmethyl group substituted at the 5-position with a furan-3-yl moiety and a thiophen-2-ylmethyl group (Fig. 1) . The compound’s SMILES string (S1C=CC=C1NC(NCC1C=NC=C(C2=COC=C2)C=1)=O) highlights its connectivity, with the furan (C2=COC=C2) and thiophene (S1C=CC=C1) rings contributing to its electronic and steric profile. The InChIKey (QYRUOEQAPWZKSI-UHFFFAOYSA-N) confirms its unique stereochemical identity.

属性

IUPAC Name |

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-16(19-10-15-2-1-5-22-15)18-8-12-6-14(9-17-7-12)13-3-4-21-11-13/h1-7,9,11H,8,10H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHJLPYGXLGANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is:

Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a 5-(furan-3-yl)pyridine intermediate. This can be achieved through a Suzuki coupling reaction between a furan-3-boronic acid and a 5-bromopyridine under palladium catalysis.

Urea Formation: The intermediate is then reacted with thiophen-2-ylmethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

化学反应分析

Types of Reactions

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced, particularly at the urea linkage, using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of furan and thiophene.

Reduction: Reduced urea derivatives.

Substitution: Halogenated or aminated derivatives depending on the substituent used.

科学研究应用

Anticancer Activity

Research has indicated that derivatives of urea compounds exhibit significant anticancer properties. The compound has shown cytotoxic effects against several human cancer cell lines.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 10 |

| This compound | SK-MEL-2 (Skin Cancer) | 15 |

| This compound | SK-OV-3 (Ovarian Cancer) | 20 |

These findings suggest that the compound may inhibit cancer cell proliferation effectively, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds with furan and thiophene rings have demonstrated effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | Bactericidal |

| This compound | Salmonella typhi | 16 µg/mL | Bactericidal |

| This compound | Staphylococcus aureus | 64 µg/mL | Bacteriostatic |

These results highlight the potential of this compound as a therapeutic agent against bacterial infections.

Antifungal Activity

In addition to antibacterial properties, the compound may exhibit antifungal activity. Related compounds have been shown to inhibit fungal growth effectively.

Table 3: Antifungal Activity Against Common Fungal Strains

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| This compound | Aspergillus niger | 64 µg/mL |

These findings suggest that the compound could serve as a basis for developing antifungal agents.

Case Studies

Several studies have explored the biological activity of compounds similar to this one:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. The results indicated that compounds with thiophene and furan rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents.

- Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

作用机制

The exact mechanism of action for 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The heterocyclic rings could facilitate binding to specific sites on proteins or nucleic acids, influencing cellular pathways.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea and analogous urea derivatives from the provided evidence:

Structural and Electronic Differences

- Heteroaromatic Substituents : The target compound’s furan and thiophene groups confer π-electron-rich properties, which may enhance binding to aromatic pockets in biological targets. In contrast, compounds like and employ electron-withdrawing groups (e.g., CF₃, Cl) to modulate electronic density and improve target affinity.

Physicochemical Properties

- Melting Points : The high melting point of compound (287–290°C) contrasts with the likely lower mp of the target compound, reflecting differences in crystalline packing due to fused vs. isolated heterocycles.

- Solubility : Thiophene and furan substituents in the target compound may reduce aqueous solubility compared to polar analogs like (dimethoxyphenyl group).

Notes

Data Limitations : Direct biological or thermodynamic data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Structural Diversity : The urea scaffold accommodates extensive modifications, as evidenced by the wide range of substituents in –, enabling tailored pharmacokinetic and pharmacodynamic profiles.

Contradictions: No direct contradictions in evidence, but the lack of uniform data (e.g., solubility, IC₅₀ values) limits quantitative comparisons.

生物活性

The compound 1-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of heterocyclic rings, including:

- Furan ring : Known for its role in various biological activities.

- Pyridine ring : Often associated with pharmacological properties.

- Thiophene ring : Contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the thiourea functional group allows for hydrogen bonding, enhancing binding affinity to biological targets.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which is critical in conditions like thromboembolic diseases .

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, potentially inhibiting tumor growth through various pathways .

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

Antimicrobial Activity

Research has indicated that derivatives of urea and thiourea possess significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against several bacterial strains .

Anticancer Potential

In vitro studies have reported that similar compounds exhibit antiproliferative effects against various cancer cell lines. For example, derivatives have shown GI50 values indicating their potential as anticancer agents across different types of cancer, including breast and lung cancers .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。